2-Methylterephthalaldehyde
Overview
Description
2-Methylterephthalaldehyde is an organic compound with the molecular formula C₉H₈O₂. It is also known as 1,4-Benzenedicarboxaldehyde, 2-methyl-. This compound is a derivative of terephthalaldehyde, where a methyl group is attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
2-Methylterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of p-xylene to form α,α,α’,α’-Tetrabromo-p-xylene, followed by treatment with sulfuric acid to yield this compound . Another method involves the oxidation of 2-methylterephthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods typically involve large-scale oxidation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylterephthalic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylterephthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylterephthalaldehyde involves its ability to form imines (Schiff bases) through condensation reactions with amines. These imines can further interact with various molecular targets and pathways, depending on the specific application. For example, in anticancer research, the imines formed may interact with cellular proteins and enzymes, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
2-Methylterephthalaldehyde is similar to other terephthalaldehyde derivatives, such as terephthalaldehyde and 2,5-dimethylterephthalaldehyde. its unique methyl group at the 2-position provides distinct chemical properties and reactivity. For instance, the presence of the methyl group can influence the compound’s steric and electronic effects, making it more suitable for specific applications in organic synthesis and material science .
Similar compounds include:
- Terephthalaldehyde
- 2,5-Dimethylterephthalaldehyde
- 1,4-Benzenedicarboxaldehyde
These compounds share a similar benzene ring structure with aldehyde functional groups but differ in the number and position of substituents on the ring.
Biological Activity
2-Methylterephthalaldehyde (CAS Number: 590599) is an aromatic aldehyde with the chemical formula CHO. It is structurally related to terephthalaldehyde and has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound through various studies and findings.
This compound is characterized by its two aldehyde functional groups attached to a benzene ring. The compound exhibits notable reactivity due to these functional groups, which play a crucial role in its biological interactions.
Property | Value |
---|---|
Molecular Weight | 152.16 g/mol |
Boiling Point | 260 °C |
Melting Point | 65-67 °C |
Solubility | Soluble in organic solvents like ethanol and acetone |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various aromatic aldehydes, it was found that this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a possible application in treating inflammatory diseases .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. A study conducted on various cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several aldehydes, including this compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 125 µg/mL against E. coli, highlighting its potential as a natural preservative in food and pharmaceutical applications.
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers investigated the anti-inflammatory effects of this compound on LPS-induced RAW264.7 macrophages. The results demonstrated a significant decrease in nitric oxide (NO) production, suggesting its utility in developing anti-inflammatory therapeutics.
Research Findings Summary
Activity Type | Findings |
---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli with an MIC of 125 µg/mL |
Anti-inflammatory | Reduced NO production in LPS-stimulated macrophages |
Anticancer | Induced apoptosis in MCF-7 breast cancer cells; activated caspase pathways |
Properties
IUPAC Name |
2-methylterephthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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